2,4-ditert-butyl-6-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol
Description
2,4-ditert-butyl-6-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes tert-butyl groups and a piperazine ring, making it a valuable molecule in scientific research and industrial applications.
Properties
IUPAC Name |
2,4-ditert-butyl-6-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O/c1-27(2,3)24-19-23(26(31)25(20-24)28(4,5)6)21-30-17-15-29(16-18-30)14-10-13-22-11-8-7-9-12-22/h7-13,19-20,31H,14-18,21H2,1-6H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVCQKVQWMCQOP-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN2CCN(CC2)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-ditert-butyl-6-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol typically involves multiple steps. One common method includes the Friedel-Crafts alkylation of phenol with isobutylene in the presence of a strong acid catalyst, such as triflic acid or zeolites This step introduces the tert-butyl groups to the phenol ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-ditert-butyl-6-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce the corresponding alcohols.
Scientific Research Applications
2,4-ditert-butyl-6-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of antioxidants and UV absorbers for polymers and other materials.
Mechanism of Action
The mechanism of action of 2,4-ditert-butyl-6-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: A simpler compound with similar antioxidant properties.
2,4-Di-tert-butyl-6-methylphenol: Known for its use in the production of antioxidants and UV absorbers.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Used as a UV absorber in cosmetics and personal care products.
Uniqueness
2,4-ditert-butyl-6-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol stands out due to its complex structure, which combines antioxidant properties with potential biological activities. Its unique combination of functional groups makes it a versatile compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
